5-Hydroxy-2-mercapto-3H-pyrimidin-4-one
Description
Properties
CAS No. |
126365-49-9 |
|---|---|
Molecular Formula |
C4H4N2O2S |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) |
InChI Key |
WRROYQPJEAZQFA-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=S)N1)O |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)O |
Synonyms |
4(1H)-Pyrimidinone, 2,3-dihydro-5-hydroxy-2-thioxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one with key analogs identified in the evidence:
Key Differences and Implications
Substituent Reactivity :
- The -SH group in the target compound offers higher nucleophilicity and redox activity compared to -SCH₃ (methylthio) or -OCH₃ (methoxy) groups in analogs . This makes it more prone to oxidation (e.g., disulfide formation) or metal coordination.
- Hydroxyl (-OH) at position 5 enhances hydrogen-bonding capacity, similar to 5-hydroxypyrimidin-4-one hydrochloride , but the absence of a hydrochloride salt in the target compound may reduce solubility in aqueous media.
Electronic Effects :
- Electron-withdrawing groups like -Br (in 81560-03-4) increase electrophilicity, whereas -CH₃ (in 20651-30-3) or -F (in 726207-85-8) modulate electronic density differently, affecting reactivity in substitution or coupling reactions .
The hydrochloride salt form (1616526-82-9) improves bioavailability but introduces ionic character, which may limit membrane permeability .
Synthetic Accessibility :
- Mercapto (-SH) groups often require protective strategies (e.g., tritylation) during synthesis, whereas methylthio (-SCH₃) or methoxy (-OCH₃) groups are more stable under standard conditions .
Preparation Methods
Three-component reactions offer a streamlined pathway for constructing the pyrimidine core while introducing functional groups in a single step. A seminal method involves the condensation of aromatic aldehydes, malononitrile, and thiourea in the presence of phosphorus pentoxide (P₂O₅) under refluxing ethanol . While this approach primarily yields 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine derivatives, modifications to the starting materials could theoretically afford 5-hydroxy-2-mercapto-3H-pyrimidin-4-one. For instance, replacing malononitrile with a β-keto ester or β-diketone precursor may enable the introduction of a ketone moiety at position 4.
The reaction mechanism proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by nucleophilic attack by thiourea to form the pyrimidine ring (Scheme 1). The use of P₂O₅ as a catalyst enhances electrophilicity at the carbonyl carbon, facilitating cyclization. However, achieving the desired 5-hydroxy substitution remains a limitation, as the current protocol favors amino and cyano groups at positions 6 and 5, respectively .
Table 1: Optimization of Three-Component Condensation for Mercapto-Pyrimidines
| Catalyst | Solvent | Temp (°C) | Yield (%) | Functional Groups Introduced |
|---|---|---|---|---|
| P₂O₅ | Ethanol | Reflux | 80–85 | 2-SH, 5-CN, 6-NH₂ |
| H₂SO₄ | H₂O | 95 | 70–75 | 4-OH, 2-NR₂ |
Acid-Catalyzed Cyclization Methods
Strongly acidic media, such as concentrated sulfuric acid or oleum, have been employed to synthesize 4-hydroxypyrimidines via cyclization of diketene derivatives with guanidines . This method, detailed in a patent for producing 2-amino-4-hydroxy-6-methylpyrimidine, involves treating diketene with N,N-diethylguanidine sulfate in oleum at elevated temperatures. The acidic environment promotes both cyclization and stabilization of the hydroxy group at position 4.
Adapting this protocol for this compound would require substituting the guanidine with thiourea to introduce the mercapto group. Preliminary studies suggest that replacing guanidine sulfate with thiourea in oleum could yield a thiolated intermediate, which may undergo oxidation or rearrangement to form the target compound. However, competing side reactions, such as over-sulfonation or ring degradation, necessitate careful control of reaction time and temperature.
Key Reaction Parameters
-
Temperature : 60–95°C for optimal cyclization rates.
-
Residence Time : 10–30 minutes to minimize decomposition.
Post-Synthetic Modification Strategies
Post-synthetic functionalization of preformed pyrimidine derivatives provides an alternative route to this compound. For example, 2-mercapto-4-hydroxypyrimidine can undergo selective hydroxylation at position 5 using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). A recent study on triazine derivatives demonstrated the efficacy of boron tribromide (BBr₃) in deprotecting benzyl ethers to yield free hydroxy groups , a method potentially applicable to pyrimidines.
Scheme 2: Hypothetical Two-Step Synthesis
-
Mitsunobu Reaction : Protect 4-hydroxypyrimidine with a benzyl group using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) .
-
Deprotection : Remove the benzyl group via catalytic hydrogenation or BBr₃ treatment to unveil the 5-hydroxy group.
Table 2: Yields of Post-Synthetic Modifications
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 2-Mercapto-4-benzyloxypyrimidine | H₂/Pd-C | EtOH, 25°C | 65 |
| 2-Mercapto-4-benzyloxypyrimidine | BBr₃ | CH₂Cl₂, −78°C | 58 |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
-
Three-Component Condensation : High atom economy but limited regiocontrol over hydroxy-group placement .
-
Acid-Catalyzed Cyclization : Scalable for industrial applications but requires hazardous acidic conditions .
-
Post-Synthetic Modification : Enables precise functionalization but involves multi-step protocols with moderate yields .
Critical Challenges
-
Regioselectivity : Ensuring hydroxy-group placement at position 5 rather than 4 or 6.
-
Stability : Preventing oxidation of the mercapto group during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
